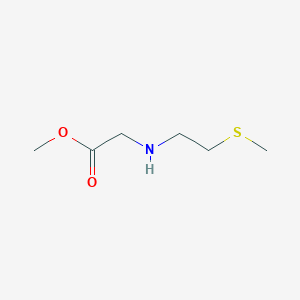
Methyl (2-(methylthio)ethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate is an organic compound that features a combination of ester and amine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate typically involves the reaction of 2-(methylsulfanyl)ethanamine with methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or secondary amines.
Aplicaciones Científicas De Investigación
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors through its amino and ester groups, potentially inhibiting or activating biological pathways. The sulfur atom in the methylsulfanyl group can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-{[2-(methylsulfonyl)ethyl]amino}acetate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Ethyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-{[2-(ethylsulfanyl)ethyl]amino}acetate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
Methyl 2-{[2-(methylsulfanyl)ethyl]amino}acetate is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions. The methylsulfanyl group also provides distinct reactivity compared to other similar compounds, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C6H13NO2S |
|---|---|
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
methyl 2-(2-methylsulfanylethylamino)acetate |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5-7-3-4-10-2/h7H,3-5H2,1-2H3 |
Clave InChI |
PECHYXGRQIMCKY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNCCSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















